molecular formula C25H28N2O3 B2434851 N-(2-Methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide CAS No. 101343-50-4

N-(2-Methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide

Cat. No. B2434851
CAS RN: 101343-50-4
M. Wt: 404.51
InChI Key: DCDCWVRDPIOMBB-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide, also known as F-2-MPA, is a synthetic compound that has been found to possess a wide range of biological activities. It has been studied for its potential therapeutic and research applications in the fields of neuroscience, pharmacology, and biochemistry. F-2-MPA is a small molecule that is structurally related to the endogenous neurotransmitter dopamine, and has been found to be a potent agonist of the dopamine D2 and D3 receptors. In addition, F-2-MPA has been shown to have an affinity for the serotonin 5-HT2A receptor, as well as the norepinephrine transporter.

Scientific Research Applications

1. Controlled Substance Classification

The compound N-(1-phenethylpiperidin-4-yl)-N-phenylfuran-2-carboxamide, a variant of the mentioned chemical, has been placed in Schedule I of the Controlled Substances Act. This classification is significant for research as it affects the handling and regulatory controls of the substance, which are critical for any scientific investigation involving it (Federal Register, 2018).

2. Antiprotozoal Applications

A derivative of the chemical, 2-[5-(4-amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine, shows significant antiprotozoal properties. This research offers insights into potential therapeutic applications against protozoal infections (Ismail et al., 2004).

3. Synthesis and Reactivity in Organic Chemistry

The compound N-(1-naphthyl)furan-2-carboxamide was synthesized and subjected to various electrophilic substitution reactions, indicating its utility in the field of organic synthesis and the exploration of novel chemical reactivities (Aleksandrov et al., 2017).

4. Antibacterial Activity

N-(4-bromophenyl)furan-2-carboxamide analogues were synthesized and investigated for their antibacterial activities against clinically isolated drug-resistant bacteria. This research highlights the compound's potential in developing new antibacterial agents (Siddiqa et al., 2022).

5. Application in Cancer Research

Derivatives like N-(furan-2-ylmethyl)-1H-indole-3-carboxamide show potential as anticancer agents targeting the epidermal growth factor receptor (EGFR), which is significant for the development of new cancer therapies (Lan et al., 2017).

6. Influenza A Virus Inhibition

Furan-carboxamide derivatives have been identified as potent inhibitors of the lethal H5N1 influenza A virus, indicating the compound's importance in antiviral research (Yongshi et al., 2017).

properties

IUPAC Name

N-(2-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3/c1-29-23-11-6-5-10-22(23)27(25(28)24-12-7-19-30-24)21-14-17-26(18-15-21)16-13-20-8-3-2-4-9-20/h2-12,19,21H,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDCWVRDPIOMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901037241
Record name o-Methoxy furanyl fentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901037241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101343-50-4
Record name o-Methoxy furanyl fentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901037241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-Methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide
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N-(2-Methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide
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N-(2-Methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide
Reactant of Route 4
N-(2-Methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide
Reactant of Route 5
N-(2-Methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide
Reactant of Route 6
N-(2-Methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide

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